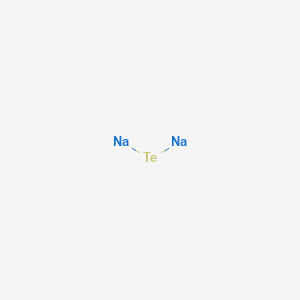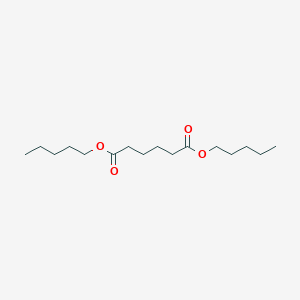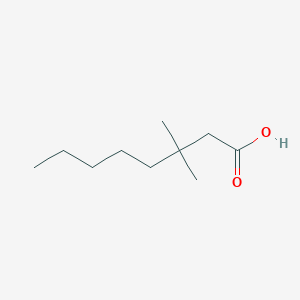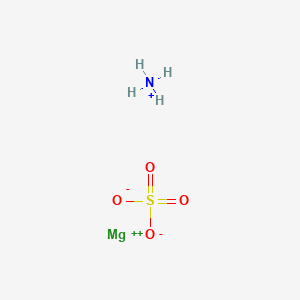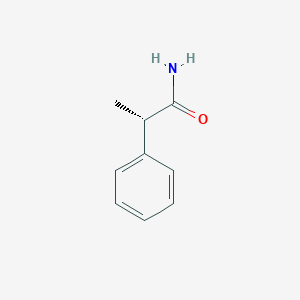
(2s)-2-苯基丙酰胺
描述
Synthesis Analysis
The synthesis of (2S)-2-Phenylpropanamide and its derivatives often involves intricate chemical processes that result in compounds with specific molecular structures and properties. One such example is the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, characterized by X-ray diffraction, IR, ^1H and ^13C NMR, and UV–Vis spectra. This compound's molecular structure was optimized using hybrid-DFT methods, showing strong agreement with experimentally measured values (Demir et al., 2016).
Molecular Structure Analysis
Molecular structure analysis using techniques like X-ray diffraction and DFT calculations provides deep insights into the compound's geometry, vibrational frequencies, and chemical shifts. The molecular structure of synthesized compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide demonstrates the precision of these analytical methods in determining molecular configurations and the impact of substituents on molecular stability and properties (Demir et al., 2016).
Chemical Reactions and Properties
Chemoselective reactions of derivatives of (2S)-2-Phenylpropanamide, such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, with electrophiles have been studied, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. These reactions highlight the compound's versatility in synthetic chemistry and the potential for creating a wide range of chemical entities with diverse biological activities (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of (2S)-2-Phenylpropanamide derivatives, including solubility, melting points, and molecular weight, are crucial for their application in various fields. These properties are determined through comprehensive analyses and have significant implications for the compound's functionality in different chemical and physical contexts.
Chemical Properties Analysis
The chemical properties of (2S)-2-Phenylpropanamide and its derivatives, such as reactivity, stability, and interaction with other chemical species, are foundational to their utility in synthesis and material science. Studies on compounds like 2-chloro-N-phenylpropanamide reveal complex reactions with LiAlH4, leading to the formation of N-propylaniline and N-isopropylaniline, showcasing the compound's reactive versatility (Vilhelmsen et al., 2008).
科学研究应用
化学选择性反应和手性化合物合成: (2S)-2-苯基丙酰胺衍生物已被用于化学选择性反应中,以合成六氢-4-嘧啶酮和恶唑烷,它们在药物化学中很有用 (Hajji 等人,2002 年).
立体异构体的合成和生物活性: (2S)-2-苯基丙酰胺衍生物的非对映异构体和对映异构体的合成和分析,例如顺式-N-[1-(2-羟基-2-苯乙基)-3-甲基-4-哌啶基]-N-苯基丙酰胺,已显示出显着的生物活性,特别是在结合和药理学分析中 (Brine 等人,1995 年).
结构和光谱分析: 对 (2S)-2-苯基丙酰胺衍生物的研究,例如 2-苯甲酰基-N-(4-氯苯基)-3-氧代-3-苯基丙酰胺,包括使用 X 射线衍射和各种光谱技术进行的详细结构分析。这些研究有助于理解对药物应用很重要的分子特性 (Demir 等人,2016 年).
抗真菌肽设计: 已采用计算方法来研究衍生自 (2S)-2-苯基丙酰胺的抗真菌三肽。这些研究包括预测 pKa 值和生物活性评分,有助于设计有效的抗真菌药物 (Flores-Holguín 等人,2019 年).
曼尼希碱衍生物的合成: 已经对 (2S)-2-苯基丙酰胺的曼尼希碱衍生物的合成及其抗菌活性进行了研究。这表明在开发新的抗菌和抗真菌剂方面具有潜在应用 (Idhayadhulla 等人,2014 年).
镇痛特性: 对 (2S)-2-苯基丙酰胺衍生物的研究表明具有显着的镇痛特性,表明它们在疼痛管理和开发新的镇痛药物中具有潜在用途 (van Bever 等人,1974 年).
安全和危害
属性
IUPAC Name |
(2S)-2-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZZSWAOPDYVLH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-2-Phenylpropanamide | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

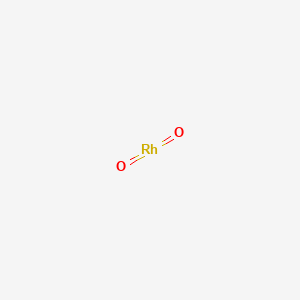
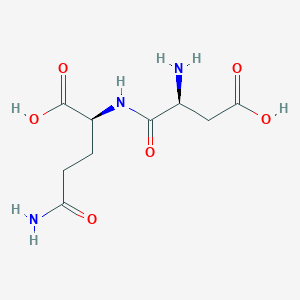
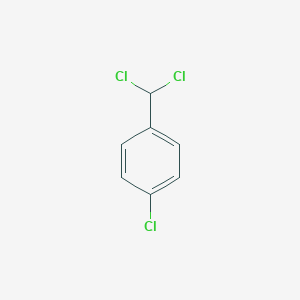
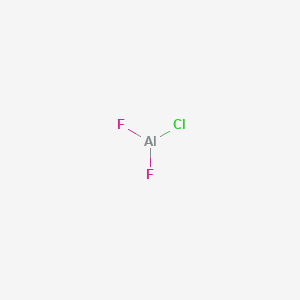
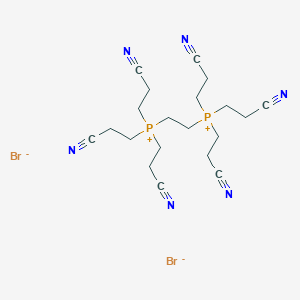
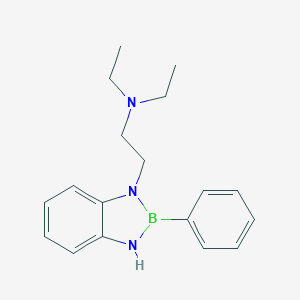
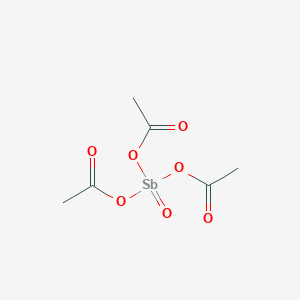
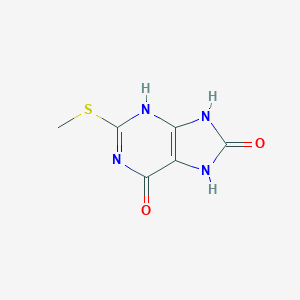
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)
